molecular formula C13H27ClN2O2 B15297211 rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride

rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride

Cat. No.: B15297211
M. Wt: 278.82 g/mol
InChI Key: KJGOOMJVDSWTQP-VZXYPILPSA-N
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Description

rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminocyclooctyl moiety, and a carbamate linkage. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate aminocyclooctyl derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl) and acids (e.g., HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
  • rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride
  • rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate hydrochloride

Comparison: rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride is unique due to its specific aminocyclooctyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific research applications.

Properties

Molecular Formula

C13H27ClN2O2

Molecular Weight

278.82 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate;hydrochloride

InChI

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10(11)14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H/t10-,11+;/m0./s1

InChI Key

KJGOOMJVDSWTQP-VZXYPILPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCCC[C@@H]1N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCCC1N.Cl

Origin of Product

United States

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